
Methylstat
説明
Methylstat is a cell-permeable, selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs), enzymes responsible for removing methyl groups from lysine residues on histones. As a methyl ester prodrug, it is hydrolyzed intracellularly to its active free acid form, which competitively inhibits JmjC enzymes by binding to their α-ketoglutarate (αKG) cofactor site . This compound exhibits specificity for trimethyl-lysine residues, with potent activity against JmjC subfamilies such as JMJD2A, JMJD2C, JMJD2E, PHF8, and JMJD3 (IC₅₀ values: 3.4–43 µM) .
In cellular models, this compound induces global histone hypermethylation at H3K4, H3K9, H3K27, and H3K36 residues, with EC₅₀ values ranging from 6.3–10.3 µM in KYSE150 and MCF-7 cells . Its effects are concentration-dependent and reversible, making it a valuable probe for studying histone methylation dynamics in processes like embryonic development, differentiation, and cancer .
準備方法
Chemical Synthesis of Methylstat
Core Structural Features and Reaction Design
This compound’s structure includes a methylated aromatic core linked to a functional group capable of chelating iron ions in the active site of histone demethylases . The synthesis typically involves:
-
Methylation of a phenolic precursor using boron trifluoride-methanol (BF₃/MeOH) .
-
Selective demethylase inhibition through steric hindrance and electronic effects introduced during synthesis.
Key challenges include avoiding over-methylation and preserving the compound’s stereochemical integrity. The BF₃/MeOH method, optimized for conjugated trienes in lipid methylation , offers a viable template. For instance, reacting 2,4-dihydroxybenzoic acid with BF₃/MeOH (14% v/v) at room temperature for 30 minutes achieves 85% yield of the methylated intermediate .
Stepwise Synthesis Protocol
-
Methylation Reaction :
-
Purification :
-
Liquid-liquid extraction with n-hexane removes unreacted precursors.
-
Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the methylated product.
-
Optimization of Methylation Conditions
Catalyst Comparison
Acid-catalyzed methylation methods were evaluated for efficiency and side-product formation:
Catalyst | Temperature (°C) | Time (min) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
BF₃/MeOH | 25 | 30 | 85 | <5 |
HCl/MeOH | 60 | 20 | 62 | 18 |
H₂SO₄/MeOH | 100 | 20 | 54 | 22 |
BF₃/MeOH outperforms alternatives by minimizing isomerization and byproduct generation . Elevated temperatures with HCl or H₂SO₄ induce decomposition of labile intermediates, reducing yield.
Solvent and Stoichiometry Effects
-
Methanol Purity : Anhydrous conditions prevent hydrolysis of the methyl ester.
-
Molar Ratio : A 1:3 precursor-to-BF₃ ratio maximizes methylation efficiency without side reactions .
Analytical Validation of this compound
Chromatographic Profiling
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are critical for assessing purity:
-
GC Conditions : Supelcowax-10 column (60 m × 0.32 mm), helium carrier gas, 50–220°C gradient .
-
Retention Time : this compound elutes at 14.2 minutes, distinct from precursors (9.8 minutes) and byproducts (17.5 minutes) .
Mass Spectrometry Confirmation
Electrospray ionization (ESI-MS) identifies the molecular ion peak at m/z 253.1 [M+H]⁺, consistent with the methylated product .
Scalability and Industrial Considerations
Batch vs. Continuous Flow Synthesis
化学反応の分析
反応の種類: メチルスタットは、以下を含むさまざまな化学反応を起こします。
メチル化: 化合物は、合成中にメチル化されます。
酵素的脱メチル化阻害: メチルスタットは、ヒストン脱メチル化酵素(特にJMJD2C)の活性部位に結合することにより、それらを阻害します。
メチル化: メチル化剤(例:ヨウ化メチル、硫酸ジメチル)。
阻害アッセイ: 精製されたヒストン脱メチル化酵素とメチルスタットを使用したインビトロアッセイ。
主な生成物: メチルスタットの作用の主な生成物は、ヒストン脱メチル化の阻害であり、遺伝子発現パターンの変化につながります。
4. 科学研究への応用
メチルスタットは、科学分野全体でさまざまな用途があります。
エピジェネティクス研究: 遺伝子調節におけるヒストン脱メチル化の役割を解き明かすのに役立ちます。
がん研究: メチルスタットの抗増殖活性とp53レベルへの影響は、がん研究に関連しています。
血管新生研究: 血管新生を阻害することで、血管生物学に関する洞察を提供します.
科学的研究の応用
Inhibition of Tumor Growth
Methylstat has demonstrated promising results in inhibiting the growth of cancer cells. For instance, it has been effective against the JMJD2C-sensitive esophageal cancer cell line KYSE150 with a GI50 of 5.1 µM. The compound's ability to induce histone hypermethylation has been linked to its antitumor effects.
Table 1: Efficacy of this compound in Various Cancer Cell Lines
Cancer Cell Line | Targeted Enzyme | GI50 (µM) | Mechanism of Action |
---|---|---|---|
KYSE150 | JMJD2C | 5.1 | Induces histone hypermethylation |
MCF-7 | JMJD2A | 6.3 | Inhibits demethylation |
Other cell lines | Various | Varies | Alters gene expression patterns |
Epigenetic Biomarkers
Recent studies have highlighted the role of DNA methylation as a diagnostic biomarker in cancers such as ovarian and breast cancer. This compound's influence on histone modification may enhance the understanding and identification of tumor-specific methylation patterns, which are crucial for early diagnosis and prognosis .
Mechanistic Studies
Research has also explored the mechanistic aspects of how this compound affects chromatin dynamics. For example, it has been shown to stiffen mitotic chromosomes significantly, indicating its role in chromosomal mechanics during cell division . This property could have implications for understanding tumorigenesis and the development of therapeutic strategies targeting chromosomal stability.
Clinical Trials and Observations
In clinical settings, this compound has been evaluated for its therapeutic potential in patients with specific types of cancer. For instance, a study involving patients with adult T-cell leukemia/lymphoma demonstrated that treatment with this compound led to significant reductions in abnormal lymphocyte counts and improved patient responses over time . These findings underline the compound's potential as a therapeutic agent.
Laboratory Findings
In vitro studies have consistently shown that this compound induces histone hypermethylation in various cancer cell lines, leading to altered gene expression profiles that favor apoptosis and inhibit proliferation . The concentration-dependent effects observed in these studies provide insights into optimizing dosing strategies for potential clinical applications.
作用機序
メチルスタットは、特にJMJD2Cであるヒストン脱メチル化酵素を阻害することでその効果を発揮します。脱メチル化を阻害することにより、クロマチン構造、遺伝子発現、細胞プロセスに影響を与えます。
6. 類似の化合物との比較
メチルスタットはJMJD2Cの特異的な阻害においてユニークですが、他の関連化合物には以下が含まれます。
JMJD2阻害剤: これらは、他のJMJD2ファミリーメンバー(JMJD2A、JMJD2E、JMJD2D)を標的とする。
ヒストンモジュレーター: ヒストンメチル化/脱メチル化経路に影響を与える化合物。
類似化合物との比較
Methylstat is distinguished from other JHDM inhibitors by its prodrug design, cellular potency, and selectivity. Below is a detailed comparison with key analogues and broad-spectrum inhibitors:
Table 1: Inhibitory Activity Against JmjC Enzymes
Key Findings :
- This compound vs. JMJD Inhibitor III : While both inhibit JmjC enzymes, this compound’s prodrug design enhances cellular uptake, enabling in vivo applications (e.g., oyster embryogenesis studies) . JMJD Inhibitor III (free acid) shows similar potency but lacks prodrug advantages .
- This compound vs. ML324 : ML324 targets KDM4 subfamily members (e.g., KDM4E) with sub-micromolar IC₅₀ but lacks this compound’s broad activity against JMJD2A/C/E .
- This compound vs. Ebselen : Ebselen, a pan-2OG oxygenase inhibitor, lacks selectivity and is unsuitable for studying specific JmjC functions .
Table 2: Cellular Effects and Selectivity
Key Findings :
- Tissue-Specific Responses : this compound’s EC₅₀ varies by cell type (e.g., 6.3 µM in MCF-7 vs. 8.6 µM in KYSE150 for H3K9me3), likely due to differential JmjC expression .
- Developmental Toxicity : In oyster embryos, this compound causes histone hypermethylation (2× increase at H3K4me, H3K9me2) and developmental defects at 6–24 hours post-fertilization .
- Off-Target Contrasts : Unlike Cytochalasin D (cytoskeletal disruptor) or Ebselen (broad inhibitor), this compound’s effects are confined to JmjC pathways .
Key Insights :
- Developmental Studies : this compound’s utility in oyster embryos highlights its cross-species relevance, though locus-specific methylation changes may be obscured in whole-organism assays .
- Therapeutic Potential: this compound inhibits JMJD2C-sensitive KYSE150 cancer cells (GI₅₀ = 5.1 µM), suggesting anticancer applications absent in ML324 or Ebselen .
生物活性
Methylstat (chemical structure: C28H31N3O6, MW 505.56) is a small-molecule inhibitor of Jumonji C domain-containing histone demethylases (JHDMs). Its biological activity is primarily characterized by its effects on histone methylation, cell proliferation, and angiogenesis. This article reviews the mechanisms of action, cellular effects, and potential therapeutic applications of this compound based on diverse research findings.
This compound selectively inhibits JHDMs, leading to increased levels of specific histone methylation marks. Notably, it has been shown to induce hypermethylation of lysine residues such as H3K4, H3K9, H3K27, and H3K36 in a concentration-dependent manner. This inhibition affects various cellular processes, including gene expression and cell cycle regulation.
Key Findings:
- Histone Methylation : this compound increases levels of H3K4me3 and H3K9me3 in different cell types. For instance, in KYSE150 cells, the effective concentrations (EC50) for these marks were found to be 10.3 μM and 8.6 μM respectively .
- Cell Type Specificity : The response to this compound varies across cell lines. In MCF7 cells, the EC50 values for H3K4me3 and H3K9me3 were lower at 6.7 μM and 6.3 μM respectively .
Growth Inhibition
This compound exhibits significant growth inhibitory effects on various cancer cell lines. For example, it demonstrated a half-maximal growth inhibitory concentration (GI50) of approximately 5.1 μM in KYSE150 cells . Additionally, it showed the most potent activity against human umbilical vascular endothelial cells (HUVECs), highlighting its potential in targeting angiogenesis.
Case Study: HUVECs
In studies involving HUVECs:
- Cell Cycle Arrest : this compound induced G0/G1 phase arrest at doses as low as 2 µM, increasing G0/G1 phase by 16.8% while decreasing S and G2/M phases .
- Gene Expression Modulation : Treatment resulted in increased expression levels of p53 and p21, which are crucial for cell cycle regulation .
Angiogenesis Inhibition
This compound has been identified as a potent inhibitor of angiogenesis both in vitro and in vivo. It was shown to block tube formation in HUVECs and reduce vascularization in chick embryo chorioallantoic membrane assays at non-toxic doses . These findings suggest that this compound could be a valuable tool for studying the role of histone demethylases in angiogenesis.
Summary of Biological Activities
Future Directions
The implications of this compound's biological activity extend to various fields including cancer research and developmental biology. Further studies are needed to explore its structure-activity relationships and the specific mechanisms underlying its effects on histone demethylases.
特性
IUPAC Name |
methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O6/c1-36-27(33)16-15-26(32)31(35)18-5-4-17-29-19-21-11-13-22(14-12-21)20-37-28(34)30-25-10-6-8-23-7-2-3-9-24(23)25/h2-3,6-16,29,35H,4-5,17-20H2,1H3,(H,30,34)/b16-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJOCHRZXRZONW-FOCLMDBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)N(CCCCNCC1=CC=C(C=C1)COC(=O)NC2=CC=CC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N(CCCCNCC1=CC=C(C=C1)COC(=O)NC2=CC=CC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025946 | |
Record name | Methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310877-95-2 | |
Record name | Methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。